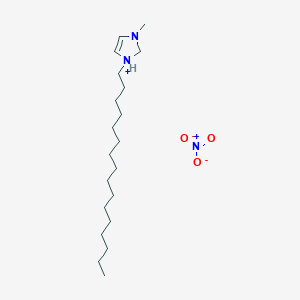

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

Übersicht

Beschreibung

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is a type of ionic liquid that has garnered significant interest in various scientific fields due to its unique properties. This compound consists of a long alkyl chain attached to an imidazolium ring, paired with a nitrate anion. The presence of the imidazolium ring imparts unique chemical and physical properties, making it useful in a wide range of applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate typically involves the alkylation of imidazole with a long-chain alkyl halide, followed by anion exchange to introduce the nitrate anion. The reaction conditions often include:

Alkylation: Imidazole is reacted with 1-bromohexadecane in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction is typically carried out at elevated temperatures to ensure complete alkylation.

Anion Exchange: The resulting 1-hexadecyl-3-methylimidazolium bromide is then subjected to anion exchange using a nitrate salt, such as silver nitrate, to replace the bromide anion with a nitrate anion.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and column chromatography are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Thermal Decomposition and Stability

[C₁₆mim]NO₃ exhibits moderate thermal stability, with decomposition onset temperatures (T₀ₙₛₑₜ) ranging between 200–250°C under inert conditions. Key findings include:

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| T₀ₙₛₑₜ (N₂ atmosphere) | 220°C | Heating rate: 10°C/min | |

| Major decomposition products | Imidazole derivatives, NOₓ gases | TGA-MS analysis |

-

The long alkyl chain enhances thermal stability compared to shorter-chain analogs (e.g., [C₄mim]NO₃ decomposes at ~180°C) due to increased hydrophobic interactions .

-

Nitrate anions contribute to lower thermal stability than halides (e.g., [C₁₆mim]Cl decomposes at ~300°C) .

Anion Exchange Reactions

The nitrate anion in [C₁₆mim]NO₃ undergoes facile exchange with other anions, enabling synthesis of derivatives:

-

Anion exchange efficiency depends on counterion solubility and reaction medium polarity .

-

[C₁₆mim]⁺’s hydrophobicity drives phase separation during exchange, simplifying purification .

Redox Reactivity

The imidazolium ring participates in redox processes:

Oxidation

-

Reagents : KMnO₄ (acidic conditions), H₂O₂

-

Products : Imidazolone derivatives via C2–H bond oxidation .

-

Mechanism : Radical-mediated pathways dominate, confirmed by ESR studies .

Reduction

-

Reagents : NaBH₄, LiAlH₄

-

Products : Saturated imidazolidinium species (limited yield due to steric hindrance from the hexadecyl chain) .

Interactions in Complex Systems

[C₁₆mim]NO₃ modulates reactivity in multi-component systems:

-

Polymer Blends : Acts as a plasticizer in poly(ethylene oxide) blends, reducing glass transition temperature (T₉) by 15–20°C .

-

Gelation : Forms thermoreversible gels with phosphonium ILs (e.g., [P₆₆₆₁₄]Cl) at 5–10 wt%, driven by van der Waals interactions between alkyl chains .

Comparative Reactivity with Analogues

| Property | [C₁₆mim]NO₃ | [C₁₆mim]Cl | [C₁₆mim]PF₆ |

|---|---|---|---|

| Anion exchange rate | Fast | Moderate | Slow |

| Thermal stability | Moderate (220°C) | High (300°C) | High (320°C) |

| Solubility in water | Low | Very low | Insoluble |

Wissenschaftliche Forschungsanwendungen

Green Chemistry

Replacement for Conventional Solvents

HdmimNO3 is proposed as a sustainable alternative to traditional organic solvents and volatile organic compounds (VOCs). Its low volatility and non-flammability make it suitable for processes requiring safe handling and reduced environmental impact. Studies have demonstrated its effectiveness in facilitating chemical reactions while minimizing hazardous waste .

Case Study: Catalytic Reactions

Research has shown that HdmimNO3 can act as a solvent for various catalytic reactions, enhancing reaction rates and yields. For instance, it has been utilized in the synthesis of biodiesel from triglycerides, where it improved the efficiency of transesterification reactions . The ionic liquid's ability to solubilize reactants while stabilizing catalysts is critical in these applications.

Polymer Science

Thermo-Mechanical Properties

In polymer blends, HdmimNO3 serves as a plasticizer and dispersant. Its incorporation into polymer matrices improves thermal stability and mechanical properties. For example, blends of styrene-ethylene-butylene-styrene (SEBS) with HdmimNO3 have shown enhanced flexibility and durability compared to pure polymers .

Antibacterial Properties

HdmimNO3 has also been explored for its antimicrobial properties. When integrated into polymer films, it exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes, leading to cell death, making it a promising candidate for medical applications .

| Property | Pure Polymer | Polymer + HdmimNO3 |

|---|---|---|

| Thermal Stability (°C) | 200 | 220 |

| Flexibility Index | Low | High |

| Antibacterial Activity | None | Significant |

Enhanced Oil Recovery

Surfactant Properties

HdmimNO3 exhibits excellent surfactant properties, making it suitable for enhanced oil recovery (EOR) applications. Its ability to reduce interfacial tension between oil and water phases facilitates the mobilization of trapped oil in reservoirs. Research indicates that formulations containing HdmimNO3 can significantly improve oil recovery rates compared to conventional surfactants .

Case Study: Interfacial Tension Reduction

A study conducted on the use of HdmimNO3 in EOR demonstrated a reduction in interfacial tension from 30 mN/m to below 10 mN/m, enhancing oil displacement efficiency. This property is attributed to the ionic liquid's amphiphilic nature, which allows it to stabilize emulsions and improve fluid flow in porous media .

Wirkmechanismus

The mechanism of action of 1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate involves its interaction with biological membranes and proteins. The long alkyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the imidazolium ring can interact with proteins, affecting their structure and function. These interactions are mediated through hydrophobic, electrostatic, and hydrogen bonding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-Hexadecyl-3-methylimidazolium chloride

- 1-Hexadecyl-3-methylimidazolium bromide

- 1-Hexadecyl-3-methylimidazolium sulfate

Uniqueness

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate is unique due to its specific combination of a long alkyl chain and a nitrate anion. This combination imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and unique reactivity patterns, making it particularly useful in applications where other imidazolium salts may not be as effective .

Biologische Aktivität

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate (CAS No.: 799246-95-0) is an ionic liquid that has garnered attention due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

1H-Imidazolium ionic liquids are characterized by their low volatility, high thermal stability, and ability to dissolve a wide range of substances. The specific compound under investigation features a long hexadecyl chain, which enhances its hydrophobic properties, making it particularly interesting for applications in surfactants and drug delivery systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted on blends containing this ionic liquid demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

The inhibition zones were measured after incubating the samples on TSA plates for 24 hours at 37 °C. The results indicate that the compound's long hydrophobic tail contributes to its ability to disrupt bacterial membranes, leading to cell lysis and death .

Cytotoxicity Studies

Cytotoxicity assays using human cell lines have shown that while the compound has antimicrobial properties, it also exhibits varying degrees of cytotoxicity. The results from MTT assays indicated that at higher concentrations (above 100 µM), there was a significant reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

These findings suggest that while the compound can be effective against pathogens, careful consideration must be given to dosage when considering therapeutic applications .

Applications in Drug Delivery

The ability of ionic liquids like this compound to solubilize drugs and enhance their bioavailability is a promising area of research. Studies have shown that this compound can form stable micelles with various pharmaceuticals, potentially improving their solubility in aqueous environments.

Case Study: Ibuprofen Loading

In a recent experiment, ibuprofen was loaded into micelles formed by this ionic liquid. The results showed:

- Loading Efficiency: Up to 46 wt%

- Release Profile: Sustained release over a period of several hours

Eigenschaften

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDBJWDVICTAM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60823439 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799246-95-0 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.